Paliperidone E-oxime-d4
CAS No.:
Cat. No.: VC0210048
Molecular Formula: C₂₃H₂₄D₄F₂N₄O₃
Molecular Weight: 450.51
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₄D₄F₂N₄O₃ |
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Molecular Weight | 450.51 |
Introduction
Chemical Structure and Properties
Paliperidone E-oxime-d4 possesses distinct chemical and physical properties that define its behavior in various experimental and analytical settings. Understanding these properties is crucial for proper handling and application of this compound in research and quality control processes.
Basic Chemical Identity
The chemical identity of Paliperidone E-oxime-d4 is defined by several key parameters as shown in the following table:
Property | Value |
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Molecular Formula | C23H24D4F2N4O3 |
Molecular Weight | 450.51 g/mol |
CAS Number (Unlabeled) | 1388021-46-2 |
Purity (Commercial) | 99% |
The systematic IUPAC name for this compound is 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4 . The "E" designation in the name refers to the stereochemistry of the oxime group, distinguishing it from the "Z" isomer, which has a different spatial arrangement of atoms around the C=N double bond of the oxime functional group.
Structural Characteristics
Paliperidone E-oxime-d4 is structurally characterized by the incorporation of four deuterium atoms (hydrogen isotopes) into the basic Paliperidone E-oxime framework. The compound maintains the core structure of Paliperidone, which includes:
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A 6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety
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A connecting ethyl linker
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A piperidinyl group
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A (2,4-difluorophenyl)(hydroxyimino)methyl group with E-configuration
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Four deuterium atoms, typically positioned on the ethyl linker
The presence of the oxime group (-C=N-OH) with E-configuration is a defining characteristic that distinguishes this compound from Paliperidone itself and from the Z-oxime isomer.
Relationship to Paliperidone
Paliperidone E-oxime-d4 maintains an important relationship with its parent compound Paliperidone, serving as a key component in the analysis and quality control of Paliperidone-based pharmaceuticals.
Paliperidone: The Parent Compound
Paliperidone, also known as 9-hydroxyrisperidone, is an established antipsychotic medication used in the treatment of schizophrenia and related conditions . It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptors, helping to reduce symptoms of psychotic disorders. Paliperidone also exhibits activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors.
The chemical name for Paliperidone is (±)-3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . It is available in various formulations, including extended-release tablets that have demonstrated safety and efficacy in clinical studies .
Applications in Research and Analysis
Paliperidone E-oxime-d4 serves several important functions in pharmaceutical research, particularly in analytical chemistry and quality control applications.
Use as an Analytical Standard
The primary application of Paliperidone E-oxime-d4 is as a reference standard in the analytical testing of Paliperidone pharmaceutical products . As a deuterated analog, it provides several advantages:
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Mass Spectrometry: The four deuterium atoms create a mass shift that allows the compound to be distinguished from the non-deuterated version in mass spectrometric analyses. This enables its use as an internal standard for quantification.
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Stability-Indicating Assays: The compound helps in developing and validating stability-indicating analytical methods for Paliperidone, allowing for the detection and quantification of the E-oxime impurity.
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Method Validation: It serves as a reference material for method validation parameters such as accuracy, precision, linearity, and specificity in analytical procedures.
Comparative Analysis
Understanding Paliperidone E-oxime-d4 in relation to similar compounds provides valuable context for its role and applications in pharmaceutical research.
Comparison with Paliperidone Z-oxime-d4
Paliperidone Z-oxime-d4 represents the geometric isomer of Paliperidone E-oxime-d4, with the difference lying in the spatial arrangement around the C=N double bond of the oxime group. Key distinctions include:
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Stereochemistry: The E-isomer has the hydroxyl group positioned opposite to the 2,4-difluorophenyl group across the C=N bond, while the Z-isomer has these groups on the same side.
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Physical Properties: These isomers may exhibit differences in solubility, melting point, and other physical properties due to their different spatial arrangements.
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Analytical Behavior: The E and Z isomers can be distinguished by various analytical techniques, including NMR spectroscopy, which shows characteristic chemical shift differences for the oxime protons.
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Biological Activity: The different spatial arrangements may result in different interactions with biological targets, potentially affecting their pharmacological properties.
Comparison with Non-Deuterated Analogs
Paliperidone E-oxime-d4 differs from its non-deuterated counterpart primarily due to the presence of four deuterium atoms:
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Mass Difference: The deuterated version has a molecular weight approximately 4 daltons higher than the non-deuterated analog.
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Physicochemical Properties: While deuteration generally causes minimal changes to chemical properties, it can affect hydrogen bonding, which may slightly alter solubility and other physical characteristics.
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Kinetic Isotope Effects: Deuterium substitution can lead to kinetic isotope effects that may alter the rate of certain chemical reactions, potentially providing greater stability in some environments.
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Analytical Discrimination: The mass difference enables clear discrimination between deuterated and non-deuterated versions in mass spectrometry-based analyses.
Future Research Directions
Research involving Paliperidone E-oxime-d4 and related compounds offers several promising avenues for future investigation that could enhance understanding and application of these molecules.
Advanced Analytical Method Development
Future research could focus on developing more sensitive and specific analytical methods using Paliperidone E-oxime-d4 as a reference standard. This might include:
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Novel LC-MS/MS methods for ultralow-level detection of oxime impurities
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Application of emerging analytical technologies such as ion mobility spectrometry
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Development of rapid screening methods suitable for routine quality control
Expanded Applications in Metabolic Research
The unique properties of deuterated compounds could be further leveraged in metabolic studies:
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Comparative metabolomic analysis of Paliperidone and its oxime derivatives
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Investigation of potential metabolic interconversion between E and Z oxime isomers
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Study of the influence of oxime impurities on the pharmacokinetic profile of Paliperidone
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